BenchChemオンラインストアへようこそ!

3-[(Benzylsulfanyl)methyl]benzoic acid

Lipophilicity LogP Drug Discovery

3-[(Benzylsulfanyl)methyl]benzoic acid is a meta-substituted arylthiomethyl benzoic acid derivative (C₁₅H₁₄O₂S, MW 258.3 g/mol). The compound belongs to the benzylthio-benzoic acid class, which has been disclosed as possessing hypolipidemic activity in mammals through reduction of blood lipid levels.

Molecular Formula C15H14O2S
Molecular Weight 258.3 g/mol
Cat. No. B1318576
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(Benzylsulfanyl)methyl]benzoic acid
Molecular FormulaC15H14O2S
Molecular Weight258.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CSCC2=CC(=CC=C2)C(=O)O
InChIInChI=1S/C15H14O2S/c16-15(17)14-8-4-7-13(9-14)11-18-10-12-5-2-1-3-6-12/h1-9H,10-11H2,(H,16,17)
InChIKeyYDYVIMMVEKBNRY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[(Benzylsulfanyl)methyl]benzoic acid (CAS 946730-01-4): A Meta-Substituted Arylthiomethyl Benzoic Acid Building Block for Hypolipidemic and NAALADase-Targeted Drug Discovery


3-[(Benzylsulfanyl)methyl]benzoic acid is a meta-substituted arylthiomethyl benzoic acid derivative (C₁₅H₁₄O₂S, MW 258.3 g/mol) . The compound belongs to the benzylthio-benzoic acid class, which has been disclosed as possessing hypolipidemic activity in mammals through reduction of blood lipid levels [1]. It also falls within the general scope of thioalkyl benzoic acid derivatives claimed as N-acetylated α-linked acidic dipeptidase (NAALADase) inhibitors, a target implicated in neurological disorders and cancer [2]. The 3-position attachment of the benzylsulfanyl methyl group imparts distinct physicochemical properties that differentiate it from its 2- and 4-substituted positional isomers, making precise regioisomer procurement essential for reproducible research.

Why Interchanging 2-, 3-, or 4-[(Benzylsulfanyl)methyl]benzoic Acid Positional Isomers Compromises Experimental Reproducibility


Positional isomers of [(benzylsulfanyl)methyl]benzoic acid share the identical molecular formula (C₁₅H₁₄O₂S) but exhibit markedly different computed lipophilicity and topological polar surface area (TPSA) values [1]. These physicochemical parameters directly govern membrane permeability, aqueous solubility, and non-specific protein binding. In the context of structure–activity relationship (SAR) studies for NAALADase inhibition or hypolipidemic activity, a shift from 3-substitution to 2- or 4-substitution introduces uncontrolled variables that can alter in vitro potency and in vivo pharmacokinetics, invalidating cross-study comparisons and wasting procurement resources. Only the exact regioisomer ensures fidelity to published protocols and patent filings.

3-[(Benzylsulfanyl)methyl]benzoic acid: Quantitative Differentiation Evidence vs. Positional Isomers


Computed Lipophilicity: 3-[(Benzylsulfanyl)methyl]benzoic acid Exhibits +0.62 LogP Units Higher Than the 2-Isomer

The 3-isomer has a vendor-reported computed LogP of 3.8182 , while the corresponding 2-isomer has a PubChem-computed XLogP3 of 3.2 [1], yielding a difference of +0.62 log units. This indicates that the 3-isomer is significantly more lipophilic, which may favor membrane partitioning but could also reduce aqueous solubility relative to the 2-substituted analog.

Lipophilicity LogP Drug Discovery Physicochemical Property

Topological Polar Surface Area: 3-[(Benzylsulfanyl)methyl]benzoic acid Shows a 25.3 Ų Lower TPSA Than the 2-Isomer

The 3-isomer has a vendor-reported TPSA of 37.3 Ų , whereas the 2-isomer has a PubChem-computed TPSA of 62.6 Ų [1], a difference of –25.3 Ų. A TPSA below 60–70 Ų is generally associated with favorable blood–brain barrier penetration and intestinal absorption, positioning the 3-isomer as the more CNS-permeable candidate among the positional isomers.

Topological Polar Surface Area TPSA Membrane Permeability Blood-Brain Barrier

Class-Level Hypolipidemic Pharmacophore: Benzylthio-Benzoic Acids Lower Blood Lipid Levels in Animal Models

Patent DE1911539A1 discloses that benzylthio-benzoic acids, which encompass the 3-[(benzylsulfanyl)methyl] substitution pattern, are effective hypolipidemic agents that lower blood lipid levels in mammals [1]. The related US patent 3,954,994 demonstrates that representative benzylthio-benzoic acids, administered at 50–100 mg/kg orally to dogs twice daily for two weeks, produce significant reductions in serum cholesterol and triglyceride levels compared with untreated controls [2]. While specific IC₅₀ or ED₅₀ values for 3-[(benzylsulfanyl)methyl]benzoic acid itself are not publicly reported, the patent class evidence confirms the therapeutic relevance of the benzylthio-benzoic acid scaffold.

Hypolipidemic Cholesterol Lowering Triglyceride Atherosclerosis

Recommended Procurement-Driven Application Scenarios for 3-[(Benzylsulfanyl)methyl]benzoic acid


Structure–Activity Relationship (SAR) Studies for Hypolipidemic Benzylthio-Benzoic Acid Derivatives

The 3-[(benzylsulfanyl)methyl] substitution pattern presents a defined regioisomer for systematic SAR exploration of the benzylthio-benzoic acid hypolipidemic pharmacophore disclosed in DE1911539A1 and US 3,954,994 [1]. Its distinct LogP (3.82) and low TPSA (37.3 Ų) suggest favorable oral absorption and tissue distribution, making it a suitable starting point for lead optimization campaigns targeting atherosclerosis and related cardiovascular disorders.

NAALADase Inhibitor Lead Optimization and Probe Molecule Development

Thioalkyl benzoic acid derivatives, including the 3-benzylsulfanyl methyl subclass, are claimed as NAALADase inhibitors in US 2004/0198824 . The compound serves as a key intermediate or scaffold for developing enzyme inhibitors relevant to glutamate-mediated neurological disorders (stroke, ALS, Parkinson's disease), chronic pain, and oncology applications. Its meta-substitution geometry may confer distinct binding interactions compared to ortho- or para-substituted analogs, warranting controlled procurement of the specific regiosomer.

Physicochemical Property Benchmarking and In-Silico Model Validation

The well-characterized computed LogP (3.82) and TPSA (37.3 Ų) of the 3-isomer , when compared against the 2-isomer (XLogP3 3.2, TPSA 62.6 Ų) [1], provide a defined dataset for validating in-silico ADME prediction models. This compound pair is particularly useful for training or testing algorithms that predict the impact of positional isomerism on membrane permeability, oral bioavailability, and blood–brain barrier penetration.

Synthetic Methodology Development for Arylthiomethyl Benzoic Acid Libraries

The 3-[(benzylsulfanyl)methyl]benzoic acid scaffold offers a versatile handle for parallel synthesis and derivatization, including oxidation to sulfoxide and sulfone analogs, esterification, and amide coupling. Its commercial availability at 98% purity from reputable vendors supports its use as a building block for generating diverse compound libraries targeting multiple therapeutic areas referenced in the benzylthio-benzoic acid patent literature.

Quote Request

Request a Quote for 3-[(Benzylsulfanyl)methyl]benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.